Benzylphosphonsäure

Übersicht

Beschreibung

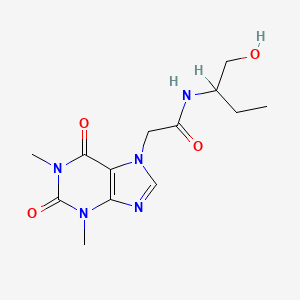

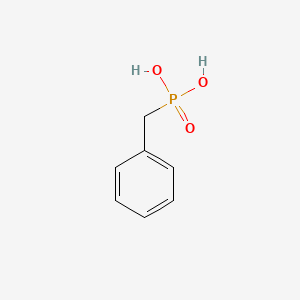

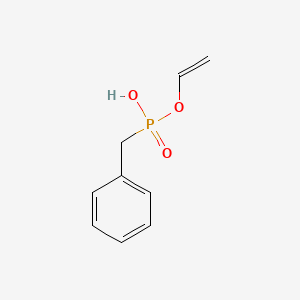

Benzylphosphonic acid, also known as phenylmethylphosphonic acid, is an organic compound with the chemical formula C7H9O3P. It is characterized by the presence of a benzyl group attached to a phosphonic acid moiety. This compound is notable for its versatility in various chemical reactions and its applications in multiple scientific fields .

Wissenschaftliche Forschungsanwendungen

Benzylphosphonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Ligand in metallkatalysierten Reaktionen und als Schutzgruppe für Alkohole verwendet.

Medizin: Benzylphosphonsäurederivate werden auf ihre potenziellen therapeutischen Eigenschaften untersucht.

Industrie: Es wird bei der Synthese von Phosphonopeptiden und anderen Organophosphorverbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es als strukturelles Nachahmungsprodukt von Phosphotyrosin die Aktivität von Proteintyrosinphosphatasen hemmen oder modulieren, die eine entscheidende Rolle in zellulären Signalwegen spielen . Diese Wechselwirkung kann verschiedene biologische Prozesse beeinflussen, darunter Zellwachstum und -differenzierung .

Ähnliche Verbindungen:

- Phenylphosphonsäure

- Phenylmethylphosphonsäure

- Diphenylphosphinsäure

- Methylphosphonsäure

Vergleich: this compound ist aufgrund ihrer Benzylgruppe einzigartig, die im Vergleich zu anderen Phosphonsäuren unterschiedliche chemische Eigenschaften und Reaktivität verleiht. So fehlt Phenylphosphonsäure die Benzylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt . Diphenylphosphinsäure mit zwei Phenylgruppen zeigt unterschiedliche sterische und elektronische Effekte .

Wirkmechanismus

Target of Action

Benzylphosphonic acid is a type of phosphonic acid, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom It’s known that phosphonic acids mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .

Mode of Action

It’s known that phosphonic acids, including benzylphosphonic acid, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Benzyl

Biochemische Analyse

Biochemical Properties

Benzylphosphonic acid plays a significant role in biochemical reactions, particularly as a protein tyrosine phosphatase inhibitor . It interacts with enzymes that harbor a phosphate group in their active site, forming stable complexes with essential metal ions like zinc, thereby impeding the activity of these enzymes . This interaction is crucial in regulating various cellular processes, including signal transduction and metabolic pathways.

Cellular Effects

Benzylphosphonic acid has been shown to influence various types of cells and cellular processes. It can hinder cancer cell growth by inducing cell cycle arrest and promoting apoptosis . Additionally, it affects cell signaling pathways by inhibiting protein tyrosine phosphatases, which play a role in regulating cellular functions such as proliferation, differentiation, and metabolism . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, benzylphosphonic acid exerts its effects through binding interactions with biomolecules. It inhibits enzymes by forming stable complexes with metal ions in their active sites, particularly zinc . This inhibition can lead to changes in gene expression and enzyme activity, affecting various cellular processes. The compound’s ability to induce apoptosis in cancer cells is also linked to its molecular interactions with key regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzylphosphonic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzylphosphonic acid remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of benzylphosphonic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as inhibiting cancer cell growth and modulating enzyme activity . At higher doses, benzylphosphonic acid can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

Benzylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s ability to mimic phosphates and carboxylates allows it to inhibit metabolic enzymes, thereby affecting metabolic flux and metabolite levels . This interaction can lead to changes in the production and utilization of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, benzylphosphonic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of benzylphosphonic acid are critical for its biological activity, as they determine the compound’s accessibility to target enzymes and biomolecules .

Subcellular Localization

Benzylphosphonic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it interacts with enzymes and proteins in distinct subcellular regions. Understanding the subcellular distribution of benzylphosphonic acid is essential for elucidating its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .

Industrial Production Methods: Industrial production of benzylphosphonic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as the specific industrial application. The McKenna procedure is often preferred for its efficiency and high yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzylphosphonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Benzylphosphonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene Phosphonsäureverbindungen ergeben.

Substitution: Die Benzylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und starke Basen werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Benzylphosphonsäurederivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben .

Vergleich Mit ähnlichen Verbindungen

- Phenylphosphonic acid

- Phenylmethylphosphonic acid

- Diphenylphosphinic acid

- Methylphosphonic acid

Comparison: Benzylphosphonic acid is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. For example, phenylphosphonic acid lacks the benzyl group, resulting in different reactivity and applications . Diphenylphosphinic acid, with two phenyl groups, exhibits different steric and electronic effects .

Eigenschaften

IUPAC Name |

benzylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBVRMYSNSKIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064498 | |

| Record name | Phosphonic acid, (phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6881-57-8 | |

| Record name | Benzylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, (phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

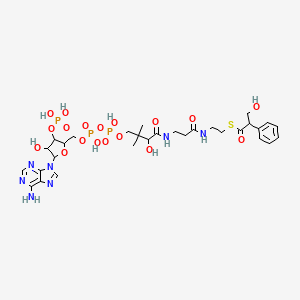

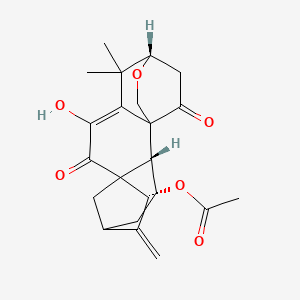

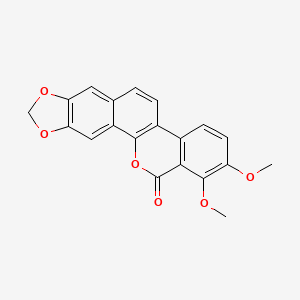

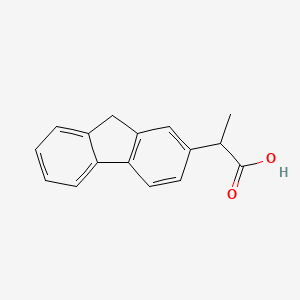

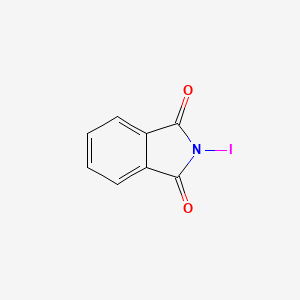

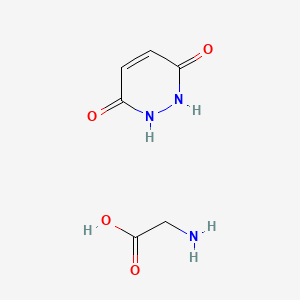

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)